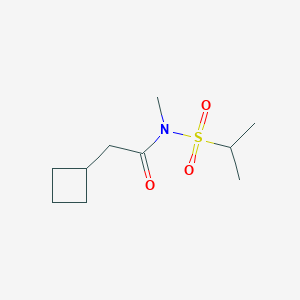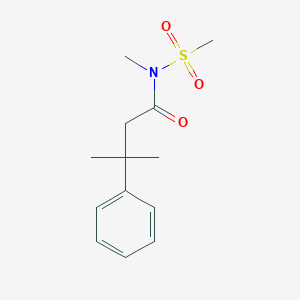
3-(4-Bromo-3-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-3-methylphenyl)propanamide, also known as 4-bromo-3-methylphenyl-3-propanamide, is a chemical compound that belongs to the class of amides. The compound is widely used in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)propanamide is still not fully understood. However, it is believed that the compound works by modulating the activity of certain enzymes and receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, the compound has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to modulate the activity of certain ion channels in the body, which could have implications for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-Bromo-3-methylphenyl)propanamide in lab experiments is its ability to modulate various biological processes. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using the compound is that its mechanism of action is still not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of 3-(4-Bromo-3-methylphenyl)propanamide in scientific research. One potential direction is the development of new drugs for the treatment of various diseases, particularly those that are associated with inflammation and pain. Another potential direction is the study of the compound's effects on ion channels in the body, which could have implications for the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective drugs in the future.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research, particularly in the field of medicinal chemistry. The compound has been found to exhibit a range of biochemical and physiological effects, making it a potential candidate for drug development. While there are still limitations to its use, further research is needed to fully understand its mechanism of action and potential applications in the future.
Méthodes De Synthèse
The synthesis of 3-(4-Bromo-3-methylphenyl)propanamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 3-(4-Bromo-3-methylphenyl)propanamidethylbenzoic acid with thionyl chloride to form 3-(4-Bromo-3-methylphenyl)propanamidethylbenzoyl chloride. The resulting compound is then reacted with propionamide in the presence of triethylamine to produce this compound.
Applications De Recherche Scientifique
3-(4-Bromo-3-methylphenyl)propanamide has been extensively used in scientific research for its ability to modulate various biological processes. One of the major applications of the compound is in the development of new drugs for the treatment of various diseases. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
3-(4-bromo-3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUFOKHLXVHFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
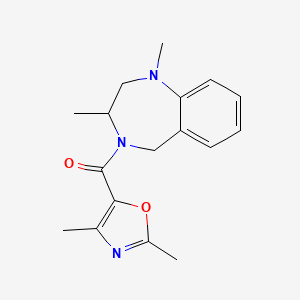
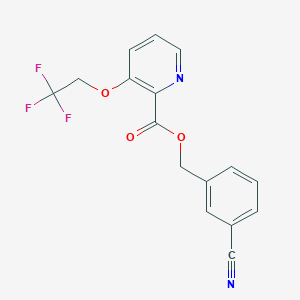
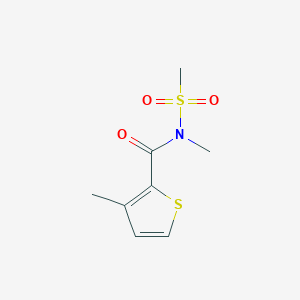


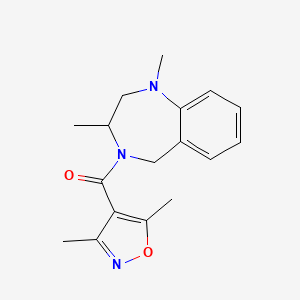

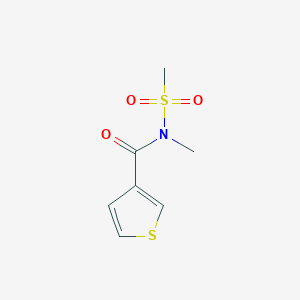

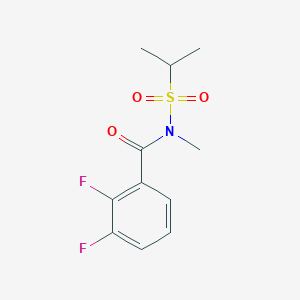
![2-[(6,8-dichloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7583743.png)
